molecular formula C10H18O B14646768 1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane CAS No. 52209-72-0

1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane

Cat. No.: B14646768
CAS No.: 52209-72-0
M. Wt: 154.25 g/mol
InChI Key: DLKQMVFNHSQJPX-UHFFFAOYSA-N
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Description

1,5,5-Trimethyl-8-oxabicyclo[510]octane is a chemical compound with the molecular formula C10H18O It is a bicyclic ether, which means it contains two fused rings and an oxygen atom within the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized via the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., gold(I) catalysts for cyclization reactions). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to investigate the effects of bicyclic ethers on biological systems. It may serve as a model compound for studying the interactions of similar structures with biological targets.

    Medicine: The compound’s potential medicinal properties are of interest for drug discovery and development. Researchers may explore its activity against various diseases and its potential as a therapeutic agent.

    Industry: In industrial applications, this compound can be used as a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of three methyl groups. This structural feature distinguishes it from other bicyclic ethers and contributes to its distinct chemical and biological properties.

Properties

CAS No.

52209-72-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1,5,5-trimethyl-8-oxabicyclo[5.1.0]octane

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)8(7-9)11-10/h8H,4-7H2,1-3H3

InChI Key

DLKQMVFNHSQJPX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C(C1)O2)C)C

Origin of Product

United States

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